molecular formula C11H12O3 B13591058 2,5-Dimethoxycinnamaldehyde CAS No. 33538-93-1

2,5-Dimethoxycinnamaldehyde

Cat. No.: B13591058
CAS No.: 33538-93-1
M. Wt: 192.21 g/mol
InChI Key: QODHTNANDXLRSB-ONEGZZNKSA-N
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Description

2,5-Dimethoxycinnamaldehyde is an organic compound belonging to the cinnamaldehyde family. It is characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 5 positions, and an aldehyde group attached to the cinnamyl chain. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxycinnamaldehyde typically involves the condensation of 2,5-dimethoxybenzaldehyde with an appropriate reagent. One common method is the Perkin reaction, where 2,5-dimethoxybenzaldehyde reacts with acetic anhydride in the presence of a base such as sodium acetate. The reaction is carried out under reflux conditions, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethoxycinnamaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products:

    Oxidation: 2,5-Dimethoxybenzoic acid.

    Reduction: 2,5-Dimethoxycinnamyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dimethoxycinnamaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.

    Industry: It is used in the fragrance and flavor industry due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxycinnamaldehyde involves its interaction with various molecular targets. It is known to inhibit the growth of certain bacteria by disrupting their cell membranes. The compound’s aldehyde group can react with nucleophilic sites on proteins and enzymes, leading to their inactivation. Additionally, its methoxy groups contribute to its antioxidant properties by scavenging free radicals.

Comparison with Similar Compounds

2,5-Dimethoxycinnamaldehyde can be compared with other cinnamaldehyde derivatives such as:

    3,4-Dimethoxycinnamaldehyde: Similar structure but with methoxy groups at the 3 and 4 positions.

    2,3-Dimethoxycinnamaldehyde: Methoxy groups at the 2 and 3 positions.

    Cinnamaldehyde: The parent compound without any methoxy groups.

Uniqueness: this compound is unique due to the specific positioning of its methoxy groups, which influence its chemical reactivity and biological activity. The presence of these groups enhances its solubility in organic solvents and contributes to its distinctive aromatic properties.

Properties

CAS No.

33538-93-1

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

(E)-3-(2,5-dimethoxyphenyl)prop-2-enal

InChI

InChI=1S/C11H12O3/c1-13-10-5-6-11(14-2)9(8-10)4-3-7-12/h3-8H,1-2H3/b4-3+

InChI Key

QODHTNANDXLRSB-ONEGZZNKSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/C=O

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC=O

Origin of Product

United States

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